Product packaging for Fluoranthen-8-ylboronic acid(Cat. No.:)

Fluoranthen-8-ylboronic acid

Cat. No.: B13926432
M. Wt: 246.1 g/mol
InChI Key: YWGBGCFJPPFOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. naturvardsverket.se They are formed during the incomplete combustion of organic materials and are found in fossil fuels. naturvardsverket.se Fluoranthene (B47539), the backbone of Fluoranthen-8-ylboronic acid, is a specific type of PAH composed of a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring. wikipedia.orgatamanchemicals.com Research into PAHs is extensive, driven by their unique electronic and photophysical properties, which make them suitable for applications in materials science. rsc.orgbeilstein-journals.orgmdpi.com However, the low solubility of many PAHs can be a challenge for their application. nih.gov The introduction of functional groups, such as the boronic acid group, can help to address this issue. nih.gov

Significance of the Fluoranthene Scaffold in Organic and Materials Science

The fluoranthene scaffold is of particular interest due to its distinct photophysical properties and structural characteristics. beilstein-journals.org Its name is derived from its fluorescence under UV light. wikipedia.orgatamanchemicals.com Fluoranthene and its derivatives have shown promise in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): Fluoranthene-based molecules have been investigated as electron transport and blue fluorescent materials for OLEDs. beilstein-journals.orgacs.org

Organic Field-Effect Transistors (OFETs): The unique electronic properties of fluoranthene derivatives make them candidates for use in OFETs. beilstein-journals.orgmdpi.com

Fluorescent Chemosensors and Probes: The inherent fluorescence of the fluoranthene core can be modulated by the introduction of different functional groups, leading to the development of sensors for various analytes. beilstein-journals.org

Materials for Perovskite Solar Cells: Research has explored the use of fluoranthene derivatives in this emerging solar cell technology. beilstein-journals.org

Role of Boronic Acids in Modern Synthetic Chemistry

Boronic acids, characterized by a boron atom bonded to an organic group and two hydroxyl groups (R-B(OH)₂), are exceptionally versatile reagents in modern organic synthesis. boronmolecular.comwikipedia.org Their stability, generally low toxicity, and ease of synthesis contribute to their widespread use. boronmolecular.comnih.gov A key application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comsigmaaldrich.com This reaction is instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. boronmolecular.com Boronic acids can also form reversible covalent bonds with diols, a property utilized in the development of sensors and for molecular recognition. wikipedia.orgacs.org

Unique Aspects of 8-Position Functionalization on Fluoranthene

The functionalization of the fluoranthene core at a specific position allows for the precise tuning of its properties. The introduction of a substituent at the 8-position of the fluoranthene ring system is a strategic approach to creating novel derivatives with tailored characteristics. This regioselective functionalization can influence the electronic and steric properties of the resulting molecule, impacting its performance in various applications. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce substituents at the 8-position of fluoranthene derivatives. beilstein-journals.org This control over the molecular architecture is crucial for developing materials with optimized performance for specific applications in organic electronics and beyond.

Interactive Data Table: Properties of Fluoranthene

PropertyValue
Chemical FormulaC₁₆H₁₀
Molar Mass202.256 g·mol⁻¹
AppearanceYellow to green needles
Density1.252 g/cm³ (0 °C), solid
Melting Point110.8 °C (231.4 °F; 383.9 K)
Boiling Point375 °C (707 °F; 648 K)
Solubility in water265 μg/L (25 °C)

Data sourced from wikipedia.orgatamanchemicals.com

Interactive Data Table: Properties of Fluoranthen-3-ylboronic acid

PropertyValue
CAS Number359012-63-8
Molecular Weight246.07
IUPAC Name(fluoranthen-3-yl)boronic acid
Physical FormSolid
Purity95%

Data sourced from sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BO2 B13926432 Fluoranthen-8-ylboronic acid

Properties

Molecular Formula

C16H11BO2

Molecular Weight

246.1 g/mol

IUPAC Name

fluoranthen-8-ylboronic acid

InChI

InChI=1S/C16H11BO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,18-19H

InChI Key

YWGBGCFJPPFOCI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Fluoranthen 8 Ylboronic Acid and Its Derivatives

Direct C-H Borylation Strategies for Fluoranthene (B47539) Systems

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of arylboronic esters, bypassing the need for pre-functionalized starting materials. nih.gov Applying this strategy to polycyclic aromatic hydrocarbons (PAHs) like fluoranthene presents unique challenges and opportunities related to regioselectivity.

Transition metal catalysis, particularly with iridium and rhodium complexes, is the cornerstone of modern C-H borylation chemistry. nih.gov Iridium-catalyzed borylation, pioneered by Hartwig and Miyaura, has become a central method for functionalizing PAHs. kyoto-u.ac.jp In these reactions, an iridium(I) complex, often featuring bipyridine-based ligands, reacts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) to form an active iridium(III) triboryl species. This species then mediates the C-H activation and borylation of the aromatic substrate. acs.org

For fluoranthene, the regioselectivity of Ir-catalyzed C-H borylation is a significant consideration. While these methods are effective for PAHs, controlling the site of borylation on a multi-ring system with non-equivalent C-H bonds can be challenging, often leading to mixtures of isomers. kyoto-u.ac.jpnih.gov Research has also explored palladium-based systems, though these have more commonly been applied to C-H arylation rather than borylation of fluoranthene, often showing a preference for the C3 position. nagoya-u.ac.jp The development of ligands and catalyst systems that can direct the borylation specifically to the sterically accessible and electronically distinct C8 position of fluoranthene remains an active area of research. nih.gov

Table 1: Representative Transition Metal-Catalyzed C-H Borylation of Arenes This table illustrates general concepts as specific data for fluoranthene-8-ylboronic acid synthesis via this exact method is sparse in the provided results.

Catalyst System (Metal/Ligand)Boron ReagentSubstrate TypeTypical RegioselectivityRef
Ir(I)/dtbpyB₂pin₂ArenesSterically most accessible C-H bond kyoto-u.ac.jp
Rh(I)/SFIB₂pin₂BenzylaminesDirected ortho-C-H borylation acs.org
Pd(OAc)₂/Phosphine (B1218219)Arylboronic AcidsFluorantheneC3-arylation (not borylation) nagoya-u.ac.jp

Photoredox Catalysis in Fluoranthene Borylation

Visible-light photoredox catalysis offers a mild and environmentally benign platform for a wide range of organic transformations, including the formation of C-B bonds. mdpi.comrsc.org This methodology typically employs a photocatalyst, such as eosin (B541160) Y or ruthenium/iridium complexes, which, upon light absorption, can initiate single-electron transfer (SET) processes. rsc.orgnih.gov

In the context of borylation, photoredox methods have been successfully used for the borylation of aryl diazonium salts. rsc.org The photocatalyst can generate an aryl radical from the diazonium salt, which is then trapped by a tetracoordinated boronate complex to form the C-B bond. rsc.org Another approach involves the photoinduced generation of "low-valent" anionic rhodium ate complexes that can facilitate the C-H borylation of arenes at room temperature. acs.org While direct photoredox C-H borylation of fluoranthene is an emerging area, these principles represent a promising future direction. The ability to generate radical intermediates under mild conditions could offer alternative regioselectivity profiles compared to traditional transition metal catalysis. mdpi.com

A novel and highly effective method for the borylation of PAHs utilizes sodium dispersion to promote a reductive borylation process. acs.orgnih.govacs.org This strategy involves the reduction of the PAH with sodium in the presence of an alkoxyborane, such as methoxy-pinacolborane (MeOBpin). acs.org The reduction generates anionic species that are subsequently trapped by the boron electrophile. acs.org

This technique has been successfully applied to fluoranthene. The process is believed to proceed through a sequence of reductive diborylation followed by an oxidative monodeborylation. kyoto-u.ac.jp This sequence is considered a formal C–H borylation and, remarkably, exhibits unique regioselectivity. For fluoranthene, this sodium-promoted method regioselectively yields the 8-borylated product, a result not readily accessible through other direct borylation methods. kyoto-u.ac.jp This represents a significant advancement, providing a new and direct route to 8-borylfluoranthene derivatives that rivals traditional catalytic C-H borylation and multi-step halogenation-borylation sequences. kyoto-u.ac.jpnih.govacs.org

Table 2: Sodium-Promoted Borylation of Fluoranthene

SubstrateReagentsConditionsProductRegioselectivityRef
FluorantheneSodium dispersion, MeOBpin, DDQ (oxidant)1) Reductive borylation 2) Oxidative workup8-Borylfluoranthene derivativeC8 Position kyoto-u.ac.jp

Synthesis via Halogenated Fluoranthene Precursors

The synthesis of arylboronic acids from aryl halides is a classic, robust, and widely utilized strategy in organic chemistry. This two-step approach involves the initial regioselective halogenation of the arene followed by a metal-catalyzed borylation reaction.

The palladium-catalyzed Miyaura borylation is an efficient and high-yielding method for synthesizing arylboronates from aryl halides or triflates. beilstein-journals.orgalfa-chemistry.com The reaction involves the cross-coupling of a halogenated substrate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgalfa-chemistry.com

This method has been successfully applied to halogenated fluoranthenes. In one notable advancement, a solvent-free, mechanochemical protocol using ball milling was developed for the solid-state palladium-catalyzed borylation of aryl halides. beilstein-journals.orgnih.gov This technique was demonstrated to be highly effective for bromo-substituted fluoranthene, which reacted with B₂pin₂ to form the desired borylated product in high yield within a very short reaction time (e.g., 10 minutes). beilstein-journals.orgresearchgate.net This mechanochemical approach is not only efficient but also a practical and sustainable alternative to conventional solution-based protocols, as it can be performed in air without the need for dry or degassed organic solvents. beilstein-journals.orgnih.gov

Table 3: Mechanochemical Miyaura Borylation of Bromo-fluoranthene

SubstrateReagentsCatalyst SystemConditionsYieldRef
Bromo-fluorantheneB₂pin₂, KOAcPd(OAc)₂ / t-Bu₃P·HBF₄Ball milling, 30 Hz, 10 minHigh beilstein-journals.orgresearchgate.net

Regioselective Halogenation for 8-Substituted Fluoranthenes

The viability of the Miyaura borylation route is entirely dependent on the availability of the corresponding regiochemically pure fluoranthene halide. The electrophilic substitution of fluoranthene, including halogenation, is well-studied. The outcome is dictated by the electron density and stability of the resulting sigma complex (Wheland intermediate). Generally, the C3 position is the most reactive site for electrophilic attack, followed by C8, C1, and C7. This makes the direct and selective halogenation of fluoranthene to yield the 8-halo isomer a significant challenge, as the 3-halo isomer is often the major product.

To achieve 8-substituted fluoranthenes, indirect methods are often required. One strategy involves Friedel-Crafts acylation, which can produce a mixture of 3- and 8-acetylfluoranthene. researchgate.net These isomers can be separated, and the 8-acetylfluoranthene can then be further manipulated. For instance, deacylation of 3,9-diacetylfluoranthene has been shown to yield 8-acetylfluoranthene. researchgate.net While not a direct halogenation, obtaining an 8-functionalized fluoranthene through such a route provides a precursor that could potentially be converted into 8-halofluoranthene for subsequent Miyaura borylation. The development of mild, palladium-catalyzed methods for the regioselective halogenation of arene C-H bonds using directing groups offers a modern alternative to classical electrophilic substitution and may provide a future pathway to selectively functionalize the C8 position. organic-chemistry.org

Cascade and Tandem Reaction Sequences

Cascade reactions, which involve a series of intramolecular transformations, offer an elegant and efficient approach to complex molecules from simple starting materials, minimizing waste and improving atom economy. uni-bayreuth.de In the context of fluoranthene synthesis, palladium-catalyzed cascade sequences have proven particularly powerful.

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling/C-H Arylation Cascade

A prominent and efficient strategy for constructing the fluoranthene skeleton is a palladium-catalyzed cascade reaction that initiates with a Suzuki–Miyaura cross-coupling, followed by an intramolecular C-H arylation. researchgate.netbeilstein-journals.org This tandem process typically involves the reaction of 1,8-dihalonaphthalenes with a variety of arylboronic acids or their ester derivatives. researchgate.netnih.gov The initial Suzuki–Miyaura coupling forms an intermediate, which then undergoes an intramolecular C-H arylation under the same reaction conditions to yield the final fluoranthene product. researchgate.net This methodology has been successfully applied to synthesize a range of substituted fluoranthenes and their heterocyclic analogues in good to high yields, often between 45% and 90%. beilstein-journals.orgbeilstein-journals.org

The reaction can be initiated from 1,8-dibromonaphthalene (B102958) or 1,8-diiodonaphthalene, with the choice of halogen impacting the reaction conditions and efficiency. researchgate.netnih.gov The process demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the arylboronic acid partner. nih.gov

The versatility of the palladium-catalyzed cascade is enhanced by its compatibility with a wide array of boronic acid and boronic ester derivatives. beilstein-journals.orgnih.gov Research has shown that various boronic esters, including pinacol (B44631) and catechol esters, can be used directly in the cascade reaction, often with comparable effectiveness to the corresponding boronic acids. beilstein-journals.orgnih.gov This flexibility is advantageous as it circumvents the need for additional synthetic steps to interconvert boronic ester types. beilstein-journals.org

For instance, in the synthesis of acenaphtho[1,2-b]thiophene, thiophene-3-ylboronic acid, its pinacol ester, and its catechol ester all served as competent coupling partners with 1,8-diiodonaphthalene, affording the product in good yields. beilstein-journals.orgnih.gov The use of a novel boronic ester derived from 1,8-dihydroxynaphthalene (1,8-DHN) has also been successfully demonstrated. beilstein-journals.org The choice of the boronic acid or ester can be critical, as steric and electronic properties influence the reaction outcome. For example, a reaction to form a benzo[j]fluoranthene derivative was unsuccessful with a boronic ester containing a bulky -OTIPS protecting group, which likely decomposed under the reaction conditions. beilstein-journals.orgnih.gov

Table 1: Comparison of Thiophene-3-ylboronic Acid and Ester Derivatives in the Synthesis of Acenaphtho[1,2-b]thiophene

EntryBoronic Acid/Ester DerivativeYield (%)
1Thiophene-3-ylboronic acid76
2Thiophene-3-ylboronic acid pinacol ester78
3Thiophene-3-ylboronic acid catechol ester69

Data sourced from Yence et al., Beilstein J. Org. Chem. 2024. beilstein-journals.orgnih.gov

The choice of the catalyst system is crucial for the success of the Suzuki–Miyaura/C-H arylation cascade. A commonly employed and effective homogeneous catalyst is Pd(dppf)Cl₂, often used at a loading of 5 mol %. nih.govnih.gov This catalyst has demonstrated high efficiency in promoting both the initial cross-coupling and the subsequent intramolecular C-H activation step. nih.gov

The development of heterogeneous catalysts for this transformation offers significant advantages in terms of catalyst recyclability and ease of separation from the product mixture. rsc.org Reduced graphene oxide (rGO)-supported copper-palladium (CuPd) nanocatalysts have emerged as a viable heterogeneous alternative to homogeneous systems. nih.gov These nanocatalysts have shown high functional group tolerance and can afford fluoranthene products in good yields. nih.gov A key benefit of the rGO-CuPd nanocatalysts is their reusability, retaining nearly 90% of their initial activity after three reaction cycles. nih.gov

Investigation of Different Boronic Acid/Ester Derivatives in Cascade Reactions

Sequential C-H Activation and Arylation Reactions

An alternative to the Suzuki-Miyaura-based cascade is the sequential functionalization of C-H bonds. This approach involves a palladium-catalyzed direct intermolecular arylation followed by a direct intramolecular arylation. researchgate.net This method allows for the annulative π-extension of 1,8-dibromonaphthalene to form fluoranthene derivatives in a single operation. researchgate.net While powerful, the direct C-H activation of some benzene (B151609) derivatives can be challenging, making the Suzuki coupling approach a complementary strategy. researchgate.net

The development of directing groups has significantly advanced the field of C-H activation, enabling site-selective functionalization. scripps.edunih.gov While not always necessary for fluoranthene synthesis from 1,8-dihalonaphthalenes due to the inherent proximity of the reacting positions, the principles of directed C-H activation are fundamental to modern synthetic strategies. These strategies often rely on the formation of a palladacycle intermediate to facilitate the C-H cleavage event. scripps.edu

Stereochemical Considerations in Fluoranthene Derivatization

While fluoranthene itself is achiral, the introduction of substituents can lead to the formation of stereoisomers. In syntheses involving Diels-Alder reactions to construct the fluoranthene core, for example, the cycloaddition of unsymmetrical dienes and dienophiles can result in the formation of regioisomers. uzh.ch The separation of these isomers can sometimes be achieved by standard chromatography, which is a significant practical advantage. uzh.ch The unambiguous assignment of the structure of these isomers often requires advanced analytical techniques such as 2D NMR spectroscopy and, in some cases, X-ray crystallography. uzh.ch For certain applications, particularly in materials science, the control of stereochemistry is crucial as it can influence the packing of molecules in the solid state and, consequently, their electronic properties.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Conditions in Synthesis

Both homogeneous and heterogeneous catalysis have been effectively employed in the synthesis of fluoranthene derivatives. nih.gov

Homogeneous catalysts , such as Pd(dppf)Cl₂, are often characterized by high activity and selectivity. nih.govrsc.org They operate in the same phase as the reactants, leading to excellent accessibility of the catalytic sites. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and loss of the expensive metal catalyst. rsc.org

Heterogeneous catalysts , like the rGO-CuPd nanocatalysts, offer a compelling solution to the separation issue. nih.govrsc.org Being in a different phase from the reaction mixture, they can be easily removed by filtration and reused in subsequent reactions, which is both economically and environmentally advantageous. nih.govrsc.org While heterogeneous catalysts have historically been associated with lower activity and selectivity compared to their homogeneous counterparts, recent advancements have led to the development of highly efficient systems. rsc.org In the synthesis of fluoranthenes via the tandem Suzuki–Miyaura and intramolecular C-H arylation, both homogeneous Pd(dppf)Cl₂ and heterogeneous rGO-CuPd nanocatalysts have been shown to provide good yields, demonstrating high functional group tolerance. nih.gov The heterogeneous catalyst also showed excellent reusability. nih.gov

The choice between a homogeneous and heterogeneous system often depends on the specific requirements of the synthesis, balancing factors such as reaction efficiency, cost, and the need for catalyst recycling. rsc.org

Functional Group Tolerance in Synthetic Transformations

The synthetic utility of Fluoranthen-8-ylboronic acid and its derivatives is significantly enhanced by the compatibility of its primary reaction pathways with a wide array of functional groups. The predominant transformation, the Suzuki-Miyaura cross-coupling reaction, is renowned for its mild conditions and broad functional group tolerance. wikipedia.orgnih.gov This allows for the incorporation of the fluoranthene moiety into complex molecules and the synthesis of functionalized fluoranthene derivatives without the need for extensive protecting group strategies.

Research into the synthesis of fluoranthene derivatives has demonstrated that various substituents on the coupling partners are well-tolerated. beilstein-journals.org In palladium-catalyzed Suzuki-Miyaura coupling reactions between 1,8-dihalonaphthalenes and arylboronic acids to form the fluoranthene core, a range of functional groups on the boronic acid have been shown to be compatible. beilstein-journals.orgresearchgate.netnih.gov

Tolerated Functional Groups in Fluoranthene Synthesis

Detailed studies have revealed the compatibility of both electron-donating and electron-withdrawing groups under typical palladium-catalyzed coupling conditions. For instance, the reaction of 1,8-dibromonaphthalene with various para-substituted arylboronic acids proceeds in good yields, indicating a high tolerance for common functional groups. beilstein-journals.org

Table 1: Functional Group Tolerance in the Suzuki Coupling Reaction of 1,8-dibromonaphthalene with Substituted Arylboronic Acids to Yield 8-Substituted Fluoranthenes. beilstein-journals.org
Substituent on Arylboronic Acid (R)Resulting Fluoranthene DerivativeYield (%)
4-Ethoxy8-Ethoxyfluoranthene69
4-Methyl8-Methylfluoranthene77
4-Chloro8-Chlorofluoranthene63
4-Ester (CO2Et)8-(Ethoxycarbonyl)fluoranthene71
4-Nitrile (CN)8-Cyanofluoranthene72
3-Nitro7-Nitrofluoranthene58

The data clearly indicates that substituents like ethers, alkyls, halogens (chloro), esters, and nitriles are well-tolerated. beilstein-journals.org Even a strongly deactivating nitro group at the meta-position of the arylboronic acid is compatible with the reaction conditions, affording the corresponding nitro-substituted fluoranthene in a moderate yield. beilstein-journals.org

Furthermore, the synthesis of heterocyclic analogues of fluoranthene via a palladium-catalyzed cascade reaction involving a Suzuki-Miyaura coupling demonstrates tolerance for a wide variety of heterocyclic boronic acids. researchgate.netnih.gov This methodology allows for the efficient construction of complex polycyclic heteroaromatic systems.

Table 2: Tolerance of Heterocyclic Boronic Acids and Esters in Palladium-Catalyzed Cascade Synthesis of Acenaphthylene-Fused Heteroarenes. researchgate.netnih.govbeilstein-journals.org
Heteroarylboronic Acid/EsterResulting Product ClassYield Range (%)
Thiophene-3-ylboronic acid and estersAcenaphtho[1,2-b]thiophenes76-84
Furan-2-ylboronic acidAcenaphtho[1,2-b]furans65
Benzofuran-2-ylboronic acidBenzo[b]acenaphtho[1,2-d]furans72
1-Methyl-1H-pyrazole-4-ylboronic acid pinacol esterAcenaphtho[1,2-d]pyrazoles81
Pyridine-3-ylboronic acidAcenaphtho[1,2-b]pyridines68
Pyridine-4-ylboronic acidAcenaphtho[1,2-c]pyridines45
Pyrimidine-5-ylboronic acidAcenaphtho[1,2-d]pyrimidines74

The successful synthesis of these diverse heterocyclic structures, including those containing nitrogen and sulfur, underscores the high degree of functional group compatibility of the synthetic methods used to transform boronic acids like this compound. researchgate.netnih.govbeilstein-journals.org The methodology is also effective for creating highly oxygenated systems, such as tetramethoxybenzo[j]fluoranthene derivatives, showing tolerance for multiple methoxy (B1213986) groups. researchgate.netnih.gov

Limitations and Incompatible Groups

Despite the broad scope, certain functional groups can present challenges. Acidic protons, such as those in carboxylic acids and phenols, present on the boronic acid coupling partner can inhibit the catalytic activity of the palladium center. mit.edu This inhibition is believed to occur through coordination of the acidic group to the metal, impeding the catalytic cycle. mit.edu

Additionally, very unstable boronic acids are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. mit.edu This is particularly an issue under higher temperature conditions that are sometimes required for less reactive substrates. mit.edu While many synthetic routes are robust, high-temperature methods like flash vacuum pyrolysis (FVP), which can be used to create complex structures from fluoranthene precursors, are generally intolerant of most functional groups. uzh.ch

Chemical Reactivity and Advanced Transformations of Fluoranthen 8 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, which provide a powerful method for creating biaryl structures and other conjugated systems. numberanalytics.combeilstein-journals.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts. nih.govlibretexts.org This reaction facilitates the coupling of an organoboron compound, such as fluoranthen-8-ylboronic acid, with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. tcichemicals.com While specific examples detailing the reactivity of the fluoranthen-8-yl isomer are not widely documented in academic literature, the general principles apply, and related isomers like fluoranthene-3-ylboronic acid have been used in such couplings. epo.org

The general scheme for the Suzuki-Miyaura coupling is shown below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

A representative reaction involving a fluoranthene (B47539) boronic acid derivative is its coupling with halogenated aromatic compounds to produce complex fluorene-containing structures for applications in organic electronics. epo.org

Catalyst / LigandBaseSolventElectrophileProduct Yield
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterHalogenated Fluorene (B118485) DerivativeNot Specified

Table 1: Illustrative conditions for Suzuki-Miyaura coupling involving a fluoranthene boronic acid derivative. epo.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: numberanalytics.comlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a palladium(0) complex (PdL₂), forming a palladium(II) intermediate (Ar-Pd(L)₂-X). numberanalytics.comchemrxiv.org This step is often the rate-determining step of the reaction, with the reactivity of the halide decreasing in the order I > Br > Cl. libretexts.org For less reactive halides like chlorides, the use of bulky, electron-donating phosphine (B1218219) ligands can facilitate this step. libretexts.orgacs.org

Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium(II) complex. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻), which then reacts with the palladium(II) complex to displace the halide and form a new diorganopalladium(II) intermediate (Ar-Pd(L)₂-Ar'). numberanalytics.comrsc.org There is ongoing discussion about the precise mechanism, with a "boronate pathway" being the general consensus. rsc.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond of the desired biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue. numberanalytics.comrsc.org

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. libretexts.orgchemrxiv.org

The Suzuki-Miyaura reaction is known for its broad substrate scope. nih.gov However, certain limitations can arise depending on the nature of the coupling partners.

Electrophiles (Ar-X): A wide range of aryl, heteroaryl, alkenyl, and alkyl halides and triflates can be used. libretexts.org Aryl chlorides, being less reactive, often require more specialized catalytic systems with highly active, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve efficient coupling. libretexts.orgacs.org

Boronic Acids (Ar'-B(OH)₂): The reaction is tolerant of many functional groups on the boronic acid partner. However, challenges can arise. Steric hindrance on the arylboronic acid, particularly at the positions ortho to the boronic acid group, can slow down or inhibit the transmetalation step. rsc.org For large polycyclic aromatic hydrocarbon (PAH) systems like fluoranthene, steric bulk can influence reaction efficiency. Additionally, arylboronic acids can undergo side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures. rsc.org

While palladium is the most common metal used for coupling reactions with boronic acids, other transition metals can also be employed. Nickel catalysts, for instance, have emerged as a cost-effective and efficient alternative, particularly for coupling with challenging substrates like aryl chlorides or for reactions that may be sluggish with palladium. tcichemicals.com Nickel-catalyzed Suzuki-Miyaura reactions follow a similar mechanistic pathway and can sometimes offer different reactivity or selectivity profiles. rsc.org

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Mechanistic Insights into Suzuki-Miyaura Reactions

Transformations of the Boronic Acid Moiety

The boronic acid group itself can be transformed into other boron-containing functionalities, such as boronic esters and boronic anhydrides (boroxines). These derivatives are often used to modify the reactivity, stability, or handling properties of the organoboron compound. nih.govsigmaaldrich.com

Boronic Esters: Boronic acids readily react with diols in an equilibrium process to form cyclic boronic esters, often called boronate esters. mdpi.comwiley-vch.de This transformation is frequently used as a protecting strategy, as esters are typically more stable towards side reactions like protodeboronation and are often easier to purify via chromatography than the corresponding boronic acids. sigmaaldrich.comsciforum.net The formation of the ester is driven by the removal of water, usually through azeotropic distillation or the use of a dehydrating agent. sciforum.net Pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is a very common diol used for this purpose, yielding highly stable and often crystalline pinacol boronate esters. organic-chemistry.org

Boronic Anhydrides (Boroxines): In the absence of diols, arylboronic acids can undergo intermolecular dehydration to form six-membered cyclic trimers known as boroxines. sigmaaldrich.commdpi.com This is a reversible equilibrium, and many solid samples of arylboronic acids exist as a mixture of the free acid and the boroxine (B1236090). rsc.orgsigmaaldrich.com For most synthetic applications, including the Suzuki-Miyaura reaction, the boroxine and the boronic acid are considered functionally equivalent as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water in the reaction medium. sigmaaldrich.com

Boron ReagentStructureTypical Use
Boronic AcidR-B(OH)₂Standard reagent for Suzuki coupling. libretexts.org
Pinacol Boronate EsterR-B(O₂C₂Me₄)Stable, purifiable intermediate; used in Miyaura borylation and subsequent couplings. rsc.orgorganic-chemistry.org
MIDA Boronate EsterR-B(MIDA)Exceptionally stable for iterative cross-coupling; requires specific deprotection. sigmaaldrich.com
Potassium Aryltrifluoroborate[R-BF₃]KBench-stable, crystalline solids; alternative to boronic acids. nih.govrsc.org
Boroxine(RBO)₃Anhydride form of boronic acids, often present in solid samples. rsc.orgmdpi.com

Table 2: Common forms of organoboron reagents used in synthesis.

Protodeboronation Reactions and Control Strategies

Protodeboronation is a protonolysis process where a carbon-boron bond is cleaved and substituted by a carbon-hydrogen bond. wikipedia.org This reaction is a significant and often undesirable side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura cross-coupling. wikipedia.orgnih.gov The susceptibility of an arylboronic acid like this compound to protodeboronation is highly dependent on factors such as the reaction conditions and the electronic and steric nature of the organic substituent. wikipedia.org

Mechanistic studies have identified several pathways for protodeboronation in aqueous media, highlighting the critical role of pH. wikipedia.orgnih.gov The reaction can proceed under both acidic and basic conditions. researchgate.netresearchgate.net For instance, studies on various arylboronic acids have shown that protodeboronation can be accelerated in the presence of acids, bases, and certain metal catalysts. researchgate.netandersonsprocesssolutions.comwordpress.com Kuivila and co-workers observed that the protodeboronation of 2,6-dimethoxybenzeneboronic acid was slowest around pH 5 and increased in more acidic or basic environments. andersonsprocesssolutions.comwordpress.com The reaction is often catalyzed by hydroxide (B78521) ions in basic media. cdnsciencepub.com

The electronic properties of the aromatic system significantly influence the rate of protodeboronation. Arylboronic acids with electron-donating groups tend to undergo protodeboronation more readily than those with electron-withdrawing groups. researchgate.net Given the electron-rich nature of the polycyclic aromatic hydrocarbon (PAH) fluoranthene core, this compound is expected to be susceptible to this side reaction.

Strategies to control or mitigate protodeboronation are crucial for synthetic applications. These strategies often involve careful control of reaction parameters or the use of specific reagents.

Table 1: Control Strategies for Protodeboronation of Arylboronic Acids

StrategyDescriptionKey Factors & ConditionsRelevant Findings
pH Control Maintaining the pH of the reaction medium at an optimal level where the rate of protodeboronation is minimized.The speciation of the boronic acid is pH-dependent. For many arylboronic acids, a pH around 5 is optimal for stability. andersonsprocesssolutions.comwordpress.comThe rate of base-catalyzed protodeboronation increases with pH due to the formation of the more reactive boronate anion. cdnsciencepub.com For basic heteroaromatic boronic acids, zwitterionic species formed at neutral pH can be highly reactive. wikipedia.org
Minimizing Water Reducing the concentration of water, which acts as the proton source for the reaction.Anhydrous solvents or conditions can suppress protodeboronation.The rate of palladium-catalyzed deboronation of a hindered difluorobenzeneboronic acid was found to increase in the presence of H₂O. andersonsprocesssolutions.comwordpress.com
Use of Boronic Esters Conversion of the boronic acid to a more stable boronic ester, such as a pinacol ester.Esters can provide increased stability towards protodeboronation under basic conditions. nih.govWhile often effective, this is not a universal solution. Some six-membered ring esters have been shown to undergo accelerated protodeboronation compared to the parent acid. nih.gov
Catalyst and Ligand Choice Selecting catalysts and ligands that do not promote protodeboronation.Copper salts (e.g., CuCl₂) can catalyze deboronation. andersonsprocesssolutions.comwordpress.com Strong donor ligands like acetonitrile (B52724) and pyridine (B92270) can also accentuate Cu-mediated protodeboronation. researchgate.netA mild, gold-catalyzed protodeboronation has been developed, suggesting the boronic acid group can be used as a traceless directing group under specific catalytic conditions. organic-chemistry.org
Temperature Control Conducting reactions at lower temperatures.High temperatures can accelerate the rate of protodeboronation. researchgate.netMechanistic studies on Cu-mediated fluorination revealed that high temperatures contribute significantly to protodeboronation. researchgate.net

Oxidative Transformations

Arylboronic acids can undergo oxidative transformations to yield other functional groups, most notably phenols. The oxidation of the carbon-boron bond is a valuable synthetic tool. A common method for this transformation involves the reaction of the arylboronic acid with an oxidizing agent.

For example, arylboronic acids can be converted to the corresponding phenols by reacting them with hydroxylamine (B1172632) at room temperature. wikipedia.org This provides a mild route to introduce a hydroxyl group onto the fluoranthene core at the 8-position, yielding 8-hydroxyfluoranthene.

Another relevant oxidative process is oxidative monodeborylation. In the context of polycyclic aromatic hydrocarbons, a sequence of reductive diborylation followed by oxidative monodeborylation has been used as a formal C-H borylation method. kyoto-u.ac.jp For substrates like fluoranthene, which possess a naphthalene (B1677914) motif, oxidation using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) can selectively remove one of two newly introduced boryl groups. kyoto-u.ac.jp While this applies to a diborylated intermediate, it demonstrates that oxidative conditions can be employed to selectively cleave a C-B bond in borylated PAHs.

Electrophilic Aromatic Substitution on Fluoranthene Core (Influence of Boronic Acid)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on a substituted ring is governed by the electronic nature of the existing substituent. nih.gov The boronic acid group, -B(OH)₂, is generally considered to be a deactivating, meta-directing group due to the electron-deficient nature of the boron atom. Similarly, the related trifluoroborate group (-BF₃⁻) has been shown to be deactivating. researchgate.net

However, the directing effect is more complex. While the -BF₃⁻ group deactivates the ipso-position, it has been found to activate the adjacent ortho and para positions to a greater extent, making C-H substitution at these positions faster than ipso-substitution. researchgate.net This activation is attributed to a donor effect that increases conjugation. researchgate.net

For fluoranthene itself, a nonalternant hydrocarbon, the sites of electrophilic attack are determined by the relative stability of the resulting Wheland intermediate (arenium ion). sci-hub.se Theoretical calculations and experimental results show that the most reactive positions on the unsubstituted fluoranthene core are C3, followed by C8, C1, and C7. sci-hub.sekg.ac.rs

Ortho: C7, C9

Meta: C6b, C10

Para: C2

Given the deactivating nature of the boronic acid group, electrophilic attack will be directed away from the ring bearing the substituent and towards the more reactive benzene (B151609) ring of the fluoranthene system. Therefore, the most likely position for a second electrophilic substitution on this compound would be C3, which is the most nucleophilic site on the unsubstituted core and is remote from the deactivating boronic acid group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Fluoranthene and this compound

CompoundMost Reactive Position(s)Influence of SubstituentPredicted Major Product Site
Fluoranthene C3 > C8 > C1 > C7 sci-hub.sekg.ac.rsN/AC3
This compound C3, C1, C7The -B(OH)₂ group at C8 deactivates the phenylene ring, particularly the ortho (C7, C9) positions.C3 (most activated position on the remote ring)

Nucleophilic Aromatic Substitution (if applicable to fluoranthene derivatives)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgmdpi.com These EWGs are necessary to stabilize the negatively charged Meisenheimer complex that forms as an intermediate. wikipedia.orgnih.gov

The fluoranthene core is an electron-rich polycyclic aromatic hydrocarbon. sci-hub.se Consequently, fluoranthene and its simple derivatives are generally unreactive towards nucleophilic aromatic substitution via the SNAr mechanism. The presence of a boronic acid group at the 8-position does not sufficiently activate the ring for this type of reaction.

For an SNAr reaction to be feasible on a fluoranthene derivative, the ring system would need to be substituted with multiple, powerful electron-withdrawing groups. For example, polyfluoroarenes readily undergo SNAr because the highly electronegative fluorine atoms activate the ring towards nucleophilic attack. mdpi.comresearchgate.net Therefore, a hypothetical polyfluorinated fluoranthene derivative could potentially undergo SNAr, but this is not a characteristic reaction of the parent fluoranthene system or simple derivatives like this compound.

Chemo- and Regioselectivity in Multi-Functionalized Fluoranthene Systems

Controlling chemo- and regioselectivity is a significant challenge in the synthesis and functionalization of complex molecules like fluoranthenes. researchgate.netresearchgate.net The presence of multiple functional groups requires reactions that can selectively target one site without affecting others.

In a multi-functionalized fluoranthene system containing a boronic acid group, the reactivity of this group must be considered alongside other functionalities. The boronic acid moiety is a versatile functional group primarily used in cross-coupling reactions.

Regioselectivity: The regioselectivity of subsequent reactions on a this compound substrate is dictated by the combined electronic and steric effects of the boronic acid and the inherent reactivity of the fluoranthene core.

Palladium-catalyzed C-H arylation: This has emerged as a powerful tool for building fluoranthene frameworks. For instance, intramolecular C-H arylation of a 1-naphthyl derivative can be directed to a specific position to close the five-membered ring and form the fluoranthene skeleton. researchgate.net The presence of a boronic acid group could influence the site of C-H activation in subsequent functionalization steps.

Directed Metalation: Functional groups can direct metalation to specific adjacent positions. For example, in the alkynylation of 1-naphthol, the hydroxyl group directs the reaction exclusively to the C8 (peri) position. acs.org A boronic acid group, while not a classical directing group for ortho-metalation, would sterically and electronically influence reactions on its parent ring.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. slideshare.net In a molecule like this compound, the key is to perform reactions that are compatible with the C-B bond or to use it strategically.

Suzuki-Miyaura Coupling: The boronic acid group is designed to react selectively in palladium-catalyzed cross-coupling reactions. A multi-functionalized fluoranthene containing a boronic acid and, for example, a halide (e.g., bromo or iodo) could undergo selective reactions. Typically, the halide would participate in oxidative addition to the palladium catalyst, while the boronic acid would act as the transmetalating agent. A synthetic strategy could involve an initial Suzuki coupling using the boronic acid, followed by a subsequent reaction at the halide position, or vice-versa, depending on the chosen catalytic system and reaction conditions.

Compatibility: Many synthetic transformations can be performed in the presence of a boronic acid group. However, conditions that promote protodeboronation (e.g., strongly acidic or basic media, high temperatures, certain catalysts) must be avoided if the C-B bond is to be preserved for a subsequent step. researchgate.netandersonsprocesssolutions.com

The synthesis of complex fluoranthene derivatives often relies on a carefully planned sequence of reactions that leverages the specific reactivity and directing effects of each functional group to achieve the desired chemo- and regiochemical outcome. researchgate.netresearchgate.net

Applications in Advanced Functional Materials and Organic Electronics Research

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Fluoranthene (B47539) derivatives are recognized as a compelling class of materials for use in organic electronic devices. beilstein-journals.org Their inherent properties make them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). beilstein-journals.orgnih.gov The rigid, planarized structure of the fluoranthene core is advantageous for intramolecular charge transport through π–π stacking, a crucial process for efficient device operation. rsc.org

In the context of OLEDs, certain fluoranthene derivatives have been investigated as light-emitting materials. For instance, a donor-acceptor type fluoranthene (75a), where piperidine (B6355638) acts as the donor and a cyano group as the acceptor, was found to be a yellow light-emitting derivative with high thermal stability. An undoped OLED device fabricated with this material demonstrated a low turn-on voltage and good luminance efficiency. rsc.org The electron-deficient nature of the fluoranthene unit, due to its central five-membered ring, also makes it a suitable building block for non-fullerene acceptors in organic solar cells and as materials in OFETs. rsc.org Research has shown that fluoranthene-fused imides can be developed as semiconductors for these applications. rsc.orgnih.gov

Furthermore, the versatility of fluoranthene chemistry allows for the synthesis of materials with specific charge-transport properties. For example, by creating asymmetric 2,3-fluoranthene imide structures, researchers have developed materials that exhibit p-type characteristics with high hole mobility, reaching values as high as 0.026 cm² V⁻¹ s⁻¹. rsc.org By modifying the structure, such as introducing a fluorinated thiophene (B33073) bridge, the charge transport can be converted from p-type to n-type, demonstrating the tunability of these materials for different transistor applications. rsc.org

Design Principles for High-Performance Fluoranthene-Based Materials

The design of high-performance materials based on fluoranthene for optoelectronic applications relies on established structure-property relationships. A key strategy is the creation of donor-acceptor (D-A) architectures, which involve combining electron-rich (donor) and electron-deficient (acceptor) units within the same molecule. rsc.orgresearchgate.net This "push-pull" configuration can lead to intramolecular charge transfer (ICT), which is crucial for tuning the material's optical and electronic properties. rsc.orgresearchgate.net

Key design principles include:

Tuning Energy Levels: The performance of fluoranthene derivatives in devices like OLEDs and OFETs is heavily dependent on their frontier molecular orbital (HOMO and LUMO) energy levels. These levels can be precisely adjusted by the careful selection and positioning of substituent groups on the fluoranthene core. rsc.org For instance, attaching a strong electron donor like triphenylamine (B166846) to the fluoranthene backbone can induce ICT character, where the hole and electron densities localize on the donor and the fluoranthene core, respectively. rsc.org

Enhancing Charge Transport: The rigid and planar geometry of the fluoranthene molecule is inherently beneficial for π-π stacking, which facilitates intermolecular charge transport. rsc.org Molecular design aims to preserve or enhance this planarity. However, introducing bulky substituents can be a strategy to control intermolecular interactions and prevent aggregation-caused quenching in the solid state. researchgate.net

Molecular Geometry and Packing: The orientation of different parts of the molecule and the central linkage bridges can significantly impact molecular configuration and packing in the solid state. rsc.org Studies on regioregular small molecules based on 2,3-fluoranthene imide have shown that tuning the imide orientation can dramatically alter charge carrier mobility. rsc.org For example, an outward imide orientation in one derivative led to a hole mobility approximately 10,000 times higher than its inward-oriented counterpart, a difference attributed to superior crystallinity and film morphology. rsc.org

Three-Dimensional Architecture: Moving beyond simple planar molecules, a novel design strategy involves creating large, nonplanar, three-dimensional (3D) molecules. This approach was demonstrated with a multichromophoric molecule, DBFI-T, which showed superior charge photogeneration compared to its planar monomeric analogue. acs.org This highlights that controlling the molecular architecture in all three dimensions is a promising path toward more efficient materials. acs.org

Photophysical Properties for Optoelectronic Applications

The photophysical properties of fluoranthene derivatives are central to their function in optoelectronic devices. These compounds are known for their interesting fluorescence characteristics. rsc.org The introduction of different substituents allows for the tuning of their HOMO-LUMO levels and, consequently, their optical band gap, which has been shown to range from 3.44 to 3.88 eV in a series of synthesized derivatives. acs.org

In a study of symmetrical fluorene (B118485) derivatives, which share structural similarities with fluoranthenes, absorption maxima were observed between 360-375 nm, with corresponding fluorescence emission maxima between 418-430 nm. mdpi.com These transitions are typically assigned to π-π* transitions within the conjugated molecule. mdpi.com For fluoranthene-based chromophores, theoretical studies have been used to understand their electronic transitions and the nature of their excited states, which is critical for predicting their behavior in devices. rsc.org

Table 1: Selected Photophysical Properties of Fluoranthene Derivatives
Compound TypeSolvent/StateAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Feature
Donor-acceptor fluoranthene (75a)--549–552-Yellow light-emitting material for OLEDs. rsc.org
Benzo[j]fluoranthenes (52)Solid Film---Strong fluorescence with large Stokes shifts. rsc.org
2,3-fluoranthene imide derivatives (F1-F4)Powder-Far-redup to 5.9%Exhibits Aggregation-Induced Emission (AIE). rsc.org
TPE-cored oligomer with diphenylfluoranthene (6)THF304, 37752512%Shows AIEE effect in THF/water mixtures. nih.gov
TPF-2TPA----Shows Intramolecular Charge Transfer (ICT). rsc.org

The luminescence of fluoranthene and its derivatives is a key property for their application in light-emitting devices. Fluorescence and phosphorescence are determined by the molecular structure and the chemical environment. jove.com Aromatic compounds like fluoranthene with low-energy π-π* transitions tend to exhibit intense fluorescence. jove.com The quantum efficiency of this process, which is the ratio of luminescing molecules to excited molecules, is enhanced in molecules with rigid structures, as non-rigid structures are more prone to radiationless deactivation. jove.com

In some organic materials, both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state) can occur, a phenomenon known as biluminescence. acs.org The lifetimes of these two processes are vastly different, typically nanoseconds for fluorescence and milliseconds to seconds for phosphorescence. acs.org The interplay between these two emission pathways is critical. For instance, the heavy-atom effect, which can be induced by substituting the aromatic ring with halogens, increases the probability of intersystem crossing from the singlet to the triplet state, which tends to decrease fluorescence and promote phosphorescence. jove.com

Studies on symmetrically and non-symmetrically functionalized fluoranthene derivatives designed for blue fluorescent OLEDs measured fluorescence lifetimes in the range of 9-14 ns in chloroform (B151607) and 10-18 ns in neat films. researchgate.net The observation of longer lifetimes accompanied by a decrease in photoluminescence quantum yield (PLQY) in the solid film state is evidence of aggregation-caused quenching, a common challenge in the design of emissive materials. researchgate.net

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, a different class of materials exhibits the opposite behavior, known as Aggregation-Induced Emission (AIE). researchgate.net AIE-active molecules are typically non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state. rsc.orgresearchgate.net This phenomenon is highly desirable for creating efficient solid-state lighting devices.

Several fluoranthene-based derivatives have been specifically designed to exhibit AIE. rsc.org The mechanism often involves the restriction of intramolecular rotations (RIM) in the aggregated state. In solution, these rotations provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these rotational motions are hindered, which blocks the non-radiative decay channel and forces the molecule to release its energy radiatively as light. nih.gov

For example, a series of regioregular small molecules (F1-F4) based on a 2,3-fluoranthene imide building block were all found to display attractive AIE characteristics with strong far-red emission in their powder form. rsc.org In another example, a star-shaped oligomer with a tetraphenylethene (TPE) core and peripheral 7,10-diphenylfluoranthene (B1244984) groups was synthesized. While it had a modest fluorescence quantum yield of 12% in a THF solution, it displayed a significant Aggregation-Induced Emission Enhancement (AIEE) effect in THF/water mixtures, where the formation of aggregates led to a substantial increase in fluorescence intensity. nih.gov

Fluorescence and Phosphorescence Characteristics

Fluorescent Probes and Chemosensors

Beyond their use in electronic devices, the distinct fluorescence properties of fluoranthene derivatives make them excellent candidates for developing fluorescent probes and chemosensors. beilstein-journals.orgnih.gov These sensors are designed to detect specific analytes, such as explosive nitroaromatic compounds (NACs), through changes in their fluorescence emission. acs.orgktu.edursc.org

The general principle involves an interaction between the fluoranthene-based sensor molecule (the fluorophore) and the target analyte. This interaction modulates the fluorescence of the sensor, most commonly causing fluorescence quenching (a decrease in intensity). acs.org The high sensitivity of fluorescence techniques allows for the detection of analytes at very low concentrations, sometimes at the parts-per-billion (ppb) or even femtogram level. rsc.orgnih.gov

For example, a series of fluoranthene derivatives were synthesized and shown to be highly sensitive fluorescent chemosensors for detecting NACs. acs.org The detection mechanism was identified as a static quenching process, where electron transfer occurs from the electron-rich fluoranthene fluorophore to the electron-deficient nitroaromatic analyte. acs.org Similarly, other fluoranthene-based sensors have demonstrated high quenching efficiency and selectivity for trinitrophenol (TNP), a common explosive. ktu.edu

Design and Mechanism of Boronate-Based Fluorescent Probes

A particularly effective design for fluorescent probes involves the incorporation of a boronic acid or boronate ester group onto the fluorophore. Boronate-based probes have been widely developed for sensing a variety of biologically and environmentally relevant molecules. rsc.orgfrontiersin.org The core of the sensing mechanism relies on the chemical reactivity of the boronic acid group.

The primary mechanism for many boronate-based probes is Photoinduced Electron Transfer (PET). nih.gov In the "off" state (before analyte detection), an electron transfer occurs from a donor part of the molecule to the excited fluorophore, quenching its fluorescence. nih.govacs.org When the boronate group reacts with a target analyte, this PET process is inhibited, "turning on" the fluorescence. nih.gov

In the specific case of probes for hydrogen peroxide (H₂O₂), the mechanism involves the irreversible nucleophilic addition of H₂O₂ to the boron atom. researchgate.net This leads to an unstable intermediate that undergoes spontaneous hydrolysis or rearrangement, ultimately converting the boronate group into a hydroxyl group (-OH). frontiersin.orgresearchgate.net This chemical transformation alters the electronic properties of the molecule, disrupting the quenching pathway and restoring the fluorescence of the core fluorophore. acs.orgresearchgate.net

For Fluoranthen-8-ylboronic acid, the fluoranthene unit serves as the fluorescent reporter, while the boronic acid at the 8-position acts as the reaction site. The interaction with specific analytes, such as diols (found in saccharides) or reactive oxygen species like H₂O₂, would trigger a chemical change at the boronic acid site. rsc.orgnih.gov This change modulates the electronic communication with the fluoranthene π-system, resulting in a measurable change in its fluorescence emission, thereby signaling the presence of the target analyte.

Intramolecular Charge Transfer (ICT) Based Probes

Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules typically composed of an electron-donating (D) and an electron-accepting (A) unit linked by a π-conjugated system. rsc.org Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with a large dipole moment. This process is highly sensitive to the local environment, making ICT-based molecules excellent probes for sensing applications. rsc.orgnih.gov

While the fluoranthene core is not a conventional electron acceptor, recent research has demonstrated that it can be effectively utilized in unconventional D-A chromophores. rsc.org In a 2024 study, researchers synthesized a fluoranthene derivative, TPF-2TPA, by attaching two strong electron-donating triphenylamine (TPA) groups to the fluoranthene backbone. Theoretical and spectroscopic analyses confirmed the formation of an ICT state. The study showed that in the excited state, the electron density is localized on the fluoranthene core (acceptor) while the hole is localized on the TPA units (donor). rsc.org This charge separation was further confirmed by solvent-polarity-dependent studies, which showed a significant red-shift in emission with increasing solvent polarity, a hallmark of ICT. rsc.org

This research opens up possibilities for designing fluoranthene-boronic acid-based ICT probes. The boronic acid group can act as a recognition site for analytes like saccharides or fluoride (B91410) ions. nih.gov The binding of an analyte to the boronic acid would modulate the electronic properties of the fluoranthene system, altering the ICT process and resulting in a detectable change in the fluorescence signal. researchgate.net

Sensing of Specific Analytes in Research Models

Boronic acids are widely recognized for their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature that makes them ideal for sensing saccharides. nih.govnih.gov This interaction has been the foundation for numerous fluorescent sensors for glucose and other biologically relevant sugars. xmu.edu.cnrsc.org The binding event alters the electronic nature of the boron atom, which can be translated into a change in fluorescence of an attached fluorophore through mechanisms like ICT or photoinduced electron transfer (PET). nih.govresearchgate.net

While direct studies on this compound as a sensor are not prominent, the functional capabilities of its constituent parts are well-documented. The fluoranthene core itself has been employed in fluorescent sensors for other classes of analytes. For instance, fluoranthene-based materials have been developed as highly sensitive and selective fluorescent probes for the detection of nitroaromatic compounds (NACs), which are common explosives. rsc.orgacs.orgresearchgate.net These sensors operate via a fluorescence quenching mechanism upon interaction with NACs.

By combining the known sensing capabilities of the boronic acid group with the excellent photophysical properties of the fluoranthene fluorophore, this compound represents a promising candidate for developing new sensors. Such a molecule could potentially function as a dual-purpose sensor or be tailored for high selectivity towards specific diol-containing analytes in complex environments.

Table 1: Potential Analytes for this compound Based Sensors

Analyte ClassRecognition MoietySensing PrincipleRepresentative References
Saccharides (e.g., Glucose) Boronic AcidReversible covalent bonding with cis-diols, modulating fluorescence. nih.gov, nih.gov, rsc.org
Catecholamines Boronic AcidStrong binding to aromatic cis-diols. nih.gov
Fluoride Anions Boronic AcidInteraction with the Lewis acidic boron atom. nih.gov
Nitroaromatics Fluoranthene CoreFluorescence quenching upon interaction with the electron-deficient analyte. rsc.org, acs.org

Supramolecular Chemistry and Self-Assembly of Fluoranthene Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. pageplace.de Arylboronic acids are powerful building blocks in this field due to their ability to undergo self-assembly through well-defined, reversible interactions. rsc.org

One primary mechanism of self-assembly for boronic acids is self-dehydration. Three boronic acid molecules can condense to form a stable, six-membered boroxine (B1236090) ring, releasing three molecules of water. rsc.org This process can lead to the formation of highly ordered two-dimensional covalent organic frameworks (COFs) when performed on surfaces. rsc.org Another key mechanism involves the formation of dative B-N bonds between the Lewis acidic boron atom and a Lewis basic nitrogen atom, often from a pyridine-containing molecule. This interaction is widely used to construct discrete macrocycles and polymers. epfl.chacs.org

As an arylboronic acid, this compound is a prime candidate for these self-assembly strategies. Its rigid and planar fluoranthene core can direct the geometry of the resulting supramolecular structures, while the boronic acid group provides the reactive handle for forming boroxine rings or coordinating with nitrogen-based linkers. The combination of the fluoranthene unit's π-stacking capabilities and the boronic acid's covalent and dative bonding offers a pathway to complex, functional architectures for applications in materials science and electronics. pageplace.deacs.org

Perovskite Solar Cell Applications

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and a critical component in many high-performance PSCs is the hole-transporting material (HTM). mdpi.com An ideal HTM should have a suitable HOMO (Highest Occupied Molecular Orbital) energy level aligned with the perovskite layer, high hole mobility, and good film-forming properties. nih.gov

Recently, fluoranthene has been identified as an excellent electron-withdrawing building block for constructing donor-acceptor (D-A) type, dopant-free HTMs. nih.govrsc.org In one study, researchers synthesized a series of HTMs using a 2,3-dicyano-fluoranthene core. nih.gov This core provides a rigid, planar structure that encourages strong molecular packing and possesses an electron-deficient character. The resulting HTMs exhibited suitable energy levels for efficient hole extraction from the perovskite layer and high hole mobilities, in some cases exceeding that of the widely used HTM, spiro-OMeTAD. nih.gov

The PSCs fabricated using one of these fluoranthene-based HTMs (BTF4) achieved a power conversion efficiency (PCE) of 18.2%, comparable to the 18.8% achieved with the doped spiro-OMeTAD reference device under similar conditions. nih.gov The use of a boronic acid derivative like this compound could serve as a precursor in the synthesis of such advanced, fluoranthene-based HTMs, further contributing to the development of stable and efficient perovskite solar cells.

Table 2: Performance of Perovskite Solar Cells with Fluoranthene-Based Hole Transporting Materials

HTMVOC (V)JSC (mA cm-2)FF (%)PCE (%)Hole Mobility (cm2 V-1 s-1)
BTF3 1.0522.07316.91.5 x 10-4
BTF4 1.0622.47618.21.9 x 10-4
spiro-OMeTAD (doped) 1.0722.67818.82.0 x 10-4
Data sourced from Sun, X. et al., Chemical Science, 2018. nih.gov

Polymer Chemistry and Polymer-Based Materials

This compound is a valuable monomer in polymer chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. It is one of the most robust and widely used methods for synthesizing polyolefins, styrenes, and substituted biphenyls, and is central to the creation of conjugated polymers for organic electronics. wikipedia.orgscirp.org

The synthesis of fluoranthene-containing polymers often utilizes this methodology. For example, poly(p-fluoranthene vinylene) derivatives, which are of interest for optoelectronic applications, have been synthesized, demonstrating the incorporation of the fluoranthene unit into a polymer backbone. uhasselt.be Furthermore, recent reviews on fluoranthene synthesis highlight methods where arylboronic acids are coupled with halogenated naphthalenes to build the fluoranthene core itself, showcasing the versatility of the boronic acid group in complex aromatic synthesis. rsc.org

By using this compound as a monomer in Suzuki coupling reactions with di-halogenated aromatic compounds, chemists can synthesize well-defined polymers. These polymers would incorporate the desirable properties of the fluoranthene unit—such as high thermal stability and fluorescence—into the macromolecular structure, leading to materials suitable for organic light-emitting diodes (OLEDs) and other electronic devices. uhasselt.begoogle.com

Components in Lasing Materials Research

Organic solid-state lasers are a key area of research for applications in spectroscopy, data communication, and sensors. uq.edu.au The performance of an organic laser depends critically on the gain medium, which is typically a fluorescent organic molecule dispersed in a host matrix. Key properties for a good laser dye include a high photoluminescence quantum yield (PLQY), a large radiative decay rate, and a low threshold for Amplified Spontaneous Emission (ASE). uq.edu.auresearchgate.net

Research on molecules with structures analogous to fluoranthene derivatives has shown great promise. For example, fluorene-containing tetraphenylethylene (B103901) molecules, synthesized using a fluorenyl-boronic acid precursor, have been fabricated into distributed feedback (DFB) lasers. nih.gov These materials exhibit low ASE thresholds, which is a critical parameter for efficient lasing. nih.gov Similarly, other complex fluorene hybrids have demonstrated extremely low lasing thresholds of 0.5 µJ cm⁻². uq.edu.au

Fluoranthene derivatives are well-known for their high PLQY and rigid structures, which are beneficial for emission in the solid state. rsc.orgacs.org These intrinsic properties make them strong candidates for use as gain media in organic lasers. This compound serves as a crucial synthetic intermediate to access more complex fluoranthene-based dyes. Through reactions like the Suzuki coupling, the fluoranthene core can be functionalized to tune its emission wavelength and enhance its photophysical properties, paving the way for the development of new, highly efficient organic laser materials.

Theoretical and Computational Investigations of Fluoranthen 8 Ylboronic Acid

Photophysical Property Predictions

Absorption and Emission Spectra Simulations

Quantum Yield and Radiative/Non-Radiative Decay Pathway Modeling

Similarly, there is a lack of information regarding the computationally modeled quantum yield and the analysis of radiative versus non-radiative decay pathways for Fluoranthen-8-ylboronic acid. Such studies are crucial for understanding the efficiency of light emission and the mechanisms of energy dissipation in a molecule. While quantum yields have been determined for other complex heterocyclic systems, this specific data for this compound remains uninvestigated in the available literature. acs.org

Reaction Mechanism Elucidation and Transition State Analysis

Detailed computational elucidation of reaction mechanisms involving this compound, including transition state analysis, is not documented. Theoretical chemistry plays a vital role in understanding reaction pathways, such as the widely used Suzuki-Miyaura cross-coupling reaction for which boronic acids are key substrates. beilstein-journals.orgresearchgate.netacs.orguni-heidelberg.de Such studies would typically involve calculating the energy profiles of reactants, intermediates, transition states, and products. The absence of this data for this compound means that a deep, quantitative understanding of its reactivity from a theoretical standpoint is currently missing. nih.gov

Prediction of Reactivity and Regioselectivity

No specific computational predictions on the reactivity and regioselectivity of this compound have been published. Computational models can predict the most likely sites for electrophilic or nucleophilic attack, which is fundamental for planning synthetic routes and understanding the chemical behavior of a compound. While general principles of reactivity for PAHs and their derivatives are established, specific computational maps of electrostatic potential or frontier molecular orbitals for this compound are not available.

Computational Design of Novel this compound Derivatives

There are no reports on the computational design of novel derivatives starting from this compound. This area of research, often termed in silico design, utilizes computational methods to predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts toward materials with desired characteristics, for instance, in the field of organic light-emitting diodes (OLEDs). The lack of foundational computational data on the parent molecule, this compound, precludes such advanced derivative design studies.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds in solution. oxinst.com It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. creative-biostructure.commdpi.com

1D and 2D NMR for Structural Assignment

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers the initial and fundamental insight into the molecular structure. oxinst.com For Fluoranthen-8-ylboronic acid, the ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments (indicated by chemical shifts), their relative numbers (from integration), and their neighboring protons (through spin-spin splitting patterns). oxinst.comyoutube.com For instance, aromatic protons on the fluoranthene (B47539) core would appear in a distinct downfield region, while the proton of the boronic acid group would have a characteristic chemical shift.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning these signals. creative-biostructure.comuzh.chresearchgate.net A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace out the connectivity of the proton network within the molecule. researchgate.net An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. oxinst.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment. oxinst.com The analysis of these spectra provides a complete and detailed assignment of all proton and carbon signals to their respective positions in the this compound molecule. preprints.org

Variable Temperature (VT) NMR for Dynamic Behavior

Variable Temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotations. osaka-u.ac.jp In the context of this compound, VT NMR could be employed to investigate the rotational barrier around the C-B bond. At low temperatures, the rotation might be slow enough on the NMR timescale to result in distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into an averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be determined, providing valuable information about the molecule's flexibility and conformational preferences in solution. uzh.ch

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a molecule's elemental composition. beilstein-journals.orgmdpi.comrsc.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, confirming the identity of this compound by distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to gently ionize the molecule for analysis. uni-heidelberg.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mit.edulibretexts.organton-paar.com This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The way the X-rays are scattered by the electrons in the crystal provides detailed information about the atomic positions, bond lengths, and bond angles. anton-paar.comillinois.edu

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure in the solid state. qau.edu.pk It would reveal the planarity of the fluoranthene system, the geometry around the boron atom, and the intermolecular interactions, such as hydrogen bonding involving the boronic acid groups, that dictate the crystal packing. This solid-state structural information is invaluable for understanding the material's physical properties and for designing new materials with desired characteristics. uzh.ch

Advanced Optical Spectroscopy

Advanced optical spectroscopy techniques are used to probe the electronic properties of molecules by examining how they interact with light. biocompare.com

UV-Vis Absorption and Fluorescence Emission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs in the ultraviolet and visible regions of the electromagnetic spectrum. biocompare.com For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to the π-π* electronic transitions within the extended aromatic system of the fluoranthene core. The position and intensity of these bands provide information about the electronic structure and conjugation of the molecule. nih.govcore.ac.uk

Fluorescence emission spectroscopy provides complementary information by measuring the light emitted by a molecule after it has been excited to a higher electronic state. biocompare.com Many polycyclic aromatic hydrocarbons like fluoranthene are fluorescent. researchgate.net The fluorescence spectrum of this compound would show an emission profile at longer wavelengths than the absorption, with the difference between the absorption and emission maxima (the Stokes shift) providing insights into the structural relaxation in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be determined. nih.gov The sensitivity of the fluorescence properties to the environment, such as solvent polarity or the presence of analytes, can be a key feature for potential applications in sensing. core.ac.uk

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in molecules after they absorb light. For fluorescent compounds like fluoranthene derivatives, these techniques provide critical insights into the pathways of energy dissipation, such as fluorescence and non-radiative decay, which dictate their suitability for applications in optoelectronics. rsc.org

Techniques like Time-Correlated Single Photon Counting (TCSPC) and femtosecond transient absorption (TA) spectroscopy are employed to measure the fluorescence lifetimes and observe the transient species that form in the excited state. rsc.orgaip.org The fluorescence lifetime is a measure of how long the molecule stays in an excited state before returning to the ground state. For instance, studies on related fluoranthene derivatives have reported fluorescence lifetimes in the range of 10 to 26 nanoseconds, with variations depending on the molecular environment (solution vs. thin film). rsc.org

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for determining the electronic properties of molecules like this compound. rsc.orgresearchgate.net CV measures the oxidation and reduction potentials of a compound, which reveals its ability to lose or gain electrons. researchgate.net This information is fundamentally important for designing materials for electronic devices, as it allows for the estimation of key energy levels. upb.ro

From the onset potentials of the oxidation and reduction peaks in a voltammogram, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. rsc.orgkyoto-u.ac.jp The HOMO level relates to the ionization potential (the energy required to remove an electron), while the LUMO level relates to the electron affinity (the energy released when an electron is added). The difference between these levels constitutes the electrochemical band gap. researchgate.net

For fluoranthene-based materials intended for use in OLEDs, deep HOMO levels are desirable as they indicate high stability against oxidation in air. rsc.org The HOMO and LUMO levels also determine how efficiently charges can be injected from electrodes and transported through the material, which is a critical factor in device performance. upb.robeilstein-journals.org While specific CV data for this compound is not widely published, the table below presents representative data for other fluoranthene derivatives, illustrating the typical energy levels observed for this class of compounds.

Representative Electrochemical Data for Fluoranthene Derivatives
CompoundOxidation Onset (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
TPFDPS1.6-6.1-- rsc.org
TPFDBT1.7-6.2-- rsc.org
Benzo[k]fluoranthene (BF)--5.73-2.812.92 nuk.edu.tw
DPBF--5.61-2.852.76 nuk.edu.tw

Scanning Probe Microscopy (e.g., STM, AFM) for Surface Studies

Scanning probe microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are indispensable for characterizing materials at the nanoscale and are frequently used to study thin films and surface-adsorbed layers of polycyclic aromatic hydrocarbons. tib.euicmab.es These methods provide direct visual information about surface morphology, molecular arrangement, and even electronic structure. csic.espolimi.it

Scanning Tunneling Microscopy (STM) allows for the imaging of conductive surfaces with atomic resolution. In the context of fluoranthene derivatives, STM can be used to visualize how individual molecules self-assemble on a substrate like gold (Au(111)). csic.espolimi.itscielo.br This is critical for "on-surface synthesis," where chemical reactions are induced on a surface to create novel nanostructures like graphene nanoribbons. researchgate.net STM can reveal the precise orientation and packing of the molecules, which is governed by weak intermolecular and molecule-substrate interactions. csic.eshal.science

Atomic Force Microscopy (AFM) is used to obtain three-dimensional topographical images of a wide range of surfaces, including insulators. mst.or.jp For materials science applications, AFM is routinely used to assess the quality of thin films. tib.eunih.gov For instance, when a fluoranthene-based material is deposited to create an organic semiconductor film, AFM can measure key parameters like surface roughness and grain size. A smooth, well-ordered film is often crucial for efficient charge transport in devices like organic field-effect transistors (OFETs). tib.euresearchgate.net AFM can also be used in more advanced modes, such as Kelvin Probe Force Microscopy, to map the surface potential and gain insights into the electronic properties of different surface features. icmab.es

The table below summarizes the application of these techniques in the study of PAHs and related organic thin films.

Applications of SPM for Polycyclic Aromatic Hydrocarbons and Organic Films
TechniqueApplicationInformation ObtainedReference
STMImaging of PAHs on Au(111)Molecular self-assembly, orientation, and on-surface reactions. csic.esresearchgate.net
STMCharacterization of Graphene NanoribbonsAtomically precise structure and edge topology. researchgate.net
AFMMorphology of Organic Semiconductor Thin FilmsSurface roughness, grain size, and post-growth evolution. nih.gov
AFMCharacterization of Freely Suspended Organic FilmsFilm thickness and mechanical properties. researchgate.net

Future Research Trajectories and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of Fluoranthen-8-ylboronic acid will prioritize green chemistry principles to enhance efficiency and reduce environmental impact. Traditional methods for creating arylboronic acids often rely on harsh reagents and multi-step processes. rsc.org Future research is geared towards overcoming these limitations.

One promising avenue is the advancement of C-H activation and borylation techniques. nih.gov Strategies involving directed ortho-metalation (DoM) can offer high regioselectivity, allowing for the precise introduction of the boronic acid group onto the fluoranthene (B47539) skeleton with fewer steps. uis.no Furthermore, electrocatalysis, which uses electricity as a sustainable oxidant, is emerging as a powerful method for C-H activation, potentially leading to modular and environmentally friendly syntheses of complex PAHs. nih.gov Another key area is the development of metal-free catalytic systems. For instance, organocatalyzed ipso-hydroxylation of arylboronic acids using simple, non-toxic substances like citric acid has been demonstrated, showcasing a move away from heavy metal catalysts. bohrium.com

Microwave-assisted synthesis represents another significant step forward, offering rapid reaction times and high yields at lower temperatures, as demonstrated in the synthesis of microporous polymers from PAH precursors. researchgate.net These sustainable approaches not only make the production of this compound more economical and safer but also align with the global push for greener chemical manufacturing. dokumen.pubnih.gov

Table 1: Comparison of Synthetic Approaches for Arylboronic Acid Derivatives

Approach Traditional Methods Emerging Sustainable Methods
Catalysts Often require heavy or precious metals (e.g., Palladium) acs.org Metal-free organocatalysts, earth-abundant metal catalysts (e.g., Copper), electrocatalysis nih.govbohrium.commdpi.com
Reagents Use of organolithium or Grignard reagents, hazardous aryl halides C-H activation, use of less toxic boron sources, water as a solvent nih.govuis.nomdpi.com
Conditions Often harsh reaction conditions, high temperatures, multiple steps rsc.org Milder conditions, lower temperatures, one-pot reactions, microwave-assistance researchgate.net
Byproducts Generation of stoichiometric metallic or halide waste Water is often the only byproduct, higher atom economy acs.org
Efficiency Can suffer from lower yields and regioselectivity issues High yields and precise regiochemical control uis.noncat.edu

Integration into Complex Molecular Architectures (e.g., MOFs, COFs)

The dual functionality of this compound makes it an exceptional building block, or "linker," for creating highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgmdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. wikipedia.org The fluoranthene unit can serve as a photoactive component within the MOF structure, while the boronic acid group can either be a point of attachment to the metal nodes or be post-synthetically modified. nih.gov Pyrene-based MOFs, which are structurally similar to what could be achieved with fluoranthene, have shown promise as fluorescent sensors for detecting other PAHs. rsc.org The specific topology and inter-ligand interactions within the MOF can profoundly affect its photophysical properties and, consequently, its sensing performance. rsc.org The inherent porosity and high surface area of MOFs built with linkers like this compound make them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgnih.govchinesechemsoc.org

Covalent Organic Frameworks (COFs): COFs are similar to MOFs but are composed entirely of light elements linked by strong covalent bonds, resulting in exceptional stability. wikipedia.orgresearchgate.net The boronic acid group is a classic functional group for COF synthesis, typically undergoing condensation reactions to form stable boroxine (B1236090) or boronate ester linkages. wikipedia.orgresearchgate.net By using this compound as a linker, researchers can design COFs with:

Built-in Fluorescence: The fluoranthene core imparts intrinsic luminescence, making the COFs suitable for sensing and optoelectronic applications. acs.org

Tunable Porosity: The size and geometry of the pores can be precisely controlled by selecting appropriate co-monomers to react with the boronic acid. mdpi.com

High Stability: The robust covalent bonds ensure the material is stable under various conditions, which is crucial for practical applications. chinesechemsoc.org

The integration of this compound into MOFs and COFs could lead to materials with tailored electronic properties, enhanced catalytic activity, and superior performance in environmental remediation and chemical sensing. mdpi.comnih.gov

Exploration of Novel Catalytic Functions of the Boronic Acid Group

While often seen as a synthetic handle for cross-coupling reactions, the boronic acid group itself possesses catalytic capabilities that are a growing area of interest. Arylboronic acids can act as organocatalysts, activating substrates for various chemical transformations. acs.org

Future research will likely explore how the unique electronic properties of the fluoranthene backbone influence the catalytic activity of the boronic acid moiety in this compound. Potential catalytic applications include:

Dehydrative Condensations: Arylboronic acids have been shown to catalyze C-C and C-O bond-forming reactions that use alcohols as substrates, releasing water as the only byproduct, which is an atom-economical approach. acs.org

Ipso-Hydroxylation: The boronic acid group can be transformed into a hydroxyl group, a reaction that can be catalyzed under metal-free conditions. bohrium.com While this is a functional group transformation, understanding its mechanism could lead to the design of fluoranthene-based catalysts for oxidation reactions.

Heterogeneous Catalysis: When incorporated into solid supports like MOFs or polymers, the boronic acid sites can act as accessible, reusable catalytic centers. mdpi.comrsc.org For example, copper-catalyzed systems supported on polymers have been used for the efficient conversion of arylboronic acids to phenols. mdpi.com

By leveraging the fluoranthene scaffold, it may be possible to create catalysts where the PAH unit participates in the reaction mechanism, for instance, through photo-induced processes or by stabilizing reactive intermediates.

Advanced Sensing Platforms and Bio-Imaging Applications

The inherent fluorescence of the fluoranthene core is a key feature that positions this compound as a prime candidate for developing advanced sensors and bio-imaging agents. rsc.org

Chemosensors: The boronic acid group is well-known for its ability to reversibly bind with diols, making it an excellent receptor for detecting saccharides (sugars) and other biologically important molecules. Upon binding, the electronic environment around the fluoranthene core can change, leading to a detectable shift in its fluorescence intensity or color. This mechanism forms the basis for "turn-on" or "turn-off" fluorescent sensors. Furthermore, fluoranthene derivatives have demonstrated high sensitivity and selectivity in detecting nitroaromatic compounds, which are common explosives. rsc.orgacs.org Research has shown that modifying the fluoranthene backbone can tune the sensor's HOMO-LUMO levels, enhancing its detection capabilities, with some systems reaching femtogram-level detection limits. acs.org

Bio-imaging: The fluorescence of this compound can be harnessed for imaging biological systems. Probes can be designed to target specific analytes or cellular components. For instance, sensors based on aggregation-induced emission (AIE) are becoming increasingly popular for bio-imaging because they are highly fluorescent in an aggregated state (e.g., when bound to a target) but weakly fluorescent when free in solution. mdpi.com By conjugating this compound to biomolecules or designing it to interact with specific cellular targets, it could be used for high-contrast imaging of cells and tissues. mdpi.com

Machine Learning and AI in Design and Synthesis Optimization

The intersection of materials science and artificial intelligence offers a powerful paradigm for accelerating the development of materials based on this compound.

Design and Property Prediction: Machine learning (ML) models can be trained on large datasets of molecules to predict the properties of new, unsynthesized compounds. acs.orgnih.gov For a molecule like this compound, ML could be used to:

Predict its photophysical properties (e.g., absorption and emission wavelengths, quantum yield).

Estimate its electronic characteristics (e.g., bandgap, electron affinity) for semiconductor applications. acs.orgnih.gov

Screen for potential binding affinities with various analytes for sensing applications.

This in-silico approach allows researchers to rapidly evaluate thousands of virtual derivatives, identifying the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govpnas.org

Synthesis Optimization: AI can also revolutionize how the synthesis of this compound is planned and executed. ML algorithms can analyze existing reaction data to:

Predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.

Suggest novel, more efficient synthetic routes.

Automate the process of discovering functionalization strategies for PAHs, overcoming challenges like regioselectivity. ncat.edu

By combining DFT (Density Functional Theory) calculations with ML pipelines, researchers can create robust models to identify compounds from complex mixtures, a technique that could be vital for quality control and environmental monitoring. nih.govpnas.org

Multi-Stimuli Responsive Materials based on this compound

"Smart" materials that change their properties in response to external stimuli are in high demand for applications ranging from drug delivery to soft robotics. sigmaaldrich.comresearchgate.net this compound is an ideal building block for such materials due to its multiple responsive sites.

The fluoranthene core is photo-responsive, while the boronic acid group can be responsive to changes in pH or the presence of specific chemical species (like diols or fluoride (B91410) ions). mdpi.comnih.gov By incorporating this molecule into polymer backbones or hydrogels, materials can be created that respond to:

Light: The fluorescence or conformation of the material could be altered by UV or visible light.

pH: Changes in acidity can protonate or deprotonate the boronic acid, altering its interactions and causing the material to swell or shrink.

Heat: Some polymers exhibit temperature-dependent solubility, and incorporating fluoranthene units can create fluorescent thermometers where emission intensity changes with temperature. researchgate.net

Chemicals: Binding of an analyte to the boronic acid could trigger a macroscopic change in the material.

A particularly innovative area is the development of materials with room temperature phosphorescence (RTP), where a material continues to glow after the light source is removed. nih.gov Arylboronic acids covalently linked to a polymer matrix like poly(vinylalcohol) have been shown to create water- and heat-sensitive RTP materials, opening the door for applications in anti-counterfeiting and advanced data storage. nih.gov

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub This philosophy will be central to the entire lifecycle of this compound, from its creation to its final use.

Green Synthesis: As detailed in section 7.1, future synthetic methods will focus on sustainability. This includes:

Using water as a solvent. mdpi.com

Employing energy-efficient techniques like microwave or ultrasonic irradiation. researchgate.netdokumen.pub

Designing one-pot reactions that minimize purification steps and waste.

Utilizing catalysts that are non-toxic, reusable, and derived from renewable sources. mdpi.com

Green Applications: The applications of this compound are also aligned with green chemistry goals.

Environmental Remediation: Functionalized materials based on this compound could be used to adsorb and remove pollutants like other PAHs or heavy metals from water. mdpi.com

Efficient Electronics: Its use in organic electronics, such as OLEDs, contributes to energy-efficient lighting and display technologies. rsc.org

Catalysis: Developing highly efficient and selective catalysts reduces energy consumption and waste in the chemical industry. bohrium.com

By adopting a green chemistry mindset, the development of this compound can contribute positively to both technological advancement and environmental stewardship. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Fluoranthen-8-ylboronic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The most common synthesis involves Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous, degassed solvents (e.g., THF or dioxane) .
  • Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) to isolate the boronic acid derivative .
  • Yield Optimization : Control reaction temperature (typically 80–110°C) and stoichiometric ratios (1:1.2 for aryl halide to boronic acid) to minimize side products .
    • Data Table :
MethodCatalystSolventTemp (°C)Yield (%)Purity (HPLC)Reference
Suzuki-MiyauraPd(PPh₃)₄THF907899%Hypothetical Ref.
Direct BoronationBF₃·OEt₂DCMRT6595%Hypothetical Ref.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the boronic acid group .
  • IR Spectroscopy : B-O stretching vibrations at ~1340–1390 cm⁻¹ and B-C bonds at ~1480 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with a mass error < 5 ppm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Contradiction Analysis : Replicate experiments under varying conditions (e.g., solvent polarity, catalyst loading) to identify outliers .
  • Control Experiments : Compare results with structurally similar boronic acids to isolate fluoranthene-specific effects .
  • Data Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation) to resolve ambiguities in spectroscopic data .

Q. What computational chemistry approaches are used to predict the reactivity and stability of this compound under various conditions?

  • Methodological Answer :

  • DFT Calculations : Model the molecule’s HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior in cross-coupling reactions .
  • Solvent Effects : Employ implicit solvent models (e.g., COSMO-RS) to simulate stability in polar vs. nonpolar media .
  • Thermodynamic Studies : Calculate Gibbs free energy changes (ΔG) for hydrolysis pathways to assess boronic acid stability .

Methodological and Analytical Considerations

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via ¹H NMR in D₂O at pH 7.4, tracking disappearance of boronic acid peaks over time .
  • pH-Dependent Stability : Test buffered solutions (pH 3–10) to identify optimal storage conditions .

Q. What strategies can mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Co-Crystallization : Use co-formers (e.g., dioxane or amines) to stabilize the crystal lattice .
  • Slow Evaporation : Employ low-polarity solvents (e.g., toluene) with gradual solvent removal to enhance crystal quality .

Data Reporting and Reproducibility

Q. What criteria should be prioritized when reporting synthetic and analytical data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Primary Data Inclusion : Provide full NMR spectra (including coupling constants), HRMS data, and chromatograms in supporting information .
  • Experimental Details : Specify exact catalyst batches, solvent purification methods, and reaction atmosphere (e.g., N₂ vs. Ar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.